8-Ethylquinoline 1-oxide

Description

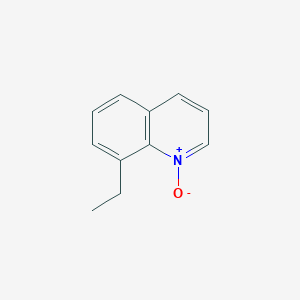

8-Ethylquinoline 1-oxide is an organic compound with the molecular formula C11H11NO. It is a derivative of quinoline, where an ethyl group is attached to the eighth position of the quinoline ring, and an oxygen atom is bonded to the nitrogen atom, forming an N-oxide. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other complex molecules.

Properties

IUPAC Name |

8-ethyl-1-oxidoquinolin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-9-5-3-6-10-7-4-8-12(13)11(9)10/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZEBWZDDNNWJJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=C1[N+](=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Selective C-H Activation and Functionalization

A highly effective contemporary method involves palladium-catalyzed C-H activation of quinoline N-oxides to introduce acyl or alkyl groups selectively at the 8-position. This method can be adapted for ethyl substitution as follows:

- Procedure : Quinoline N-oxide is reacted with an ethyl source (e.g., ethyl halides or ethylating agents) in the presence of Pd(OAc)₂ (10 mol%) catalyst and an oxidant such as tert-butyl hydroperoxide (TBHP) in a suitable solvent like dichloromethane.

- Conditions : The reaction is typically carried out at 110°C in a sealed tube with stirring for several hours.

- Outcome : This method allows regioselective introduction of the ethyl group at the 8-position on the quinoline N-oxide ring with good yields.

- Advantages : High selectivity, mild conditions, and the ability to functionalize directly without pre-functionalization of the quinoline ring.

| Parameter | Details |

|---|---|

| Catalyst | Pd(OAc)₂ (10 mol%) |

| Oxidant | TBHP (tert-butyl hydroperoxide) |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Temperature | 110°C |

| Reaction time | Several hours (typically 8-15 h) |

| Yield | Moderate to high (varies by substrate) |

Cyclization Method from Ortho-Aminophenol and Glycerol (Skraup Reaction Variant)

Another approach, although more general for quinoline derivatives, involves the cyclization of ortho-aminophenol with glycerol under acidic conditions, optimized for 8-substituted quinolines:

- Method : Ortho-aminophenol is reacted with glycerol in the presence of concentrated sulfuric acid, anhydrous cupric sulfate, and calcium oxide.

- Role of additives : Calcium oxide absorbs moisture, improving the efficiency of sulfuric acid and accelerating the cyclization.

- Reaction conditions : Heating at 130-140°C with stirring for several hours.

- Isolation : After reaction completion, the mixture is neutralized, extracted, and purified to obtain the quinoline derivative.

- Adaptation for 8-ethyl group : While this method is primarily for 8-hydroxyquinoline, modification of starting materials or post-functionalization can yield 8-ethylquinoline N-oxide derivatives.

| Step | Conditions/Details |

|---|---|

| Starting materials | Ortho-aminophenol, glycerol |

| Catalysts/Additives | Anhydrous cupric sulfate, calcium oxide |

| Acid | Concentrated sulfuric acid |

| Temperature | 130-140°C |

| Reaction time | 2-3 hours |

| Workup | Neutralization with KOH, extraction, drying |

| Product | Quinoline derivatives (basis for further functionalization) |

Oxidation of 8-Ethylquinoline

A classical route to this compound involves the oxidation of 8-ethylquinoline :

- Oxidizing agents : Peracids such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under catalytic conditions.

- Procedure : The 8-ethylquinoline is dissolved in an appropriate solvent (e.g., dichloromethane), and the oxidant is added slowly at low temperature.

- Outcome : Formation of the N-oxide at the quinoline nitrogen without affecting the ethyl substituent.

- Yield : Typically high, with mild reaction conditions and minimal side products.

This method is straightforward but requires prior synthesis or availability of 8-ethylquinoline.

Novel Amide-Group Introduction via Quinoline N-Oxide Intermediates

Recent patents describe regioselective functionalization of quinoline N-oxides at the 8-position using azide compounds and iridium catalysts, which can be adapted for ethyl substitution:

- Reaction : Quinoline N-oxide reacts with an azide compound in organic solvents (e.g., chloroform) at 50-80°C for 8-15 hours.

- Catalysts : Iridium complexes formed in situ facilitate C-H activation.

- Mechanism : Involves formation of reaction intermediates leading to selective substitution at the 8-position.

- Application : While focused on amide introduction, the methodology provides a platform for other substituents like ethyl groups through suitable reagents.

Comparative Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield & Notes |

|---|---|---|---|---|

| Pd-Catalyzed C-H Activation | Quinoline N-oxide | Pd(OAc)₂, TBHP | 110°C, 8-15 h | High regioselectivity, adaptable for ethyl |

| Cyclization of Ortho-Aminophenol & Glycerol | Ortho-aminophenol, glycerol | H₂SO₄, CuSO₄, CaO | 130-140°C, 2-3 h | Basis for quinoline core, needs further steps |

| Oxidation of 8-Ethylquinoline | 8-Ethylquinoline | m-CPBA or H₂O₂ | 0-25°C, 1-3 h | Direct N-oxide formation, high yield |

| Iridium-Catalyzed Azide Functionalization | Quinoline N-oxide | Ir catalyst, azide compounds | 50-80°C, 8-15 h | Regioselective, mild conditions |

Research Findings and Practical Considerations

- Catalyst recycling and green chemistry : Nanocatalysts and magnetic nanoparticle-supported catalysts have been reported for quinoline derivatives synthesis, offering solvent-free conditions and catalyst recyclability, which may be extended to 8-ethylquinoline N-oxide synthesis.

- Reaction optimization : Temperature control, solvent choice, and catalyst loading critically affect yields and selectivity.

- Scale-up potential : Methods involving palladium catalysis and classical oxidation are scalable with proper control of reaction parameters.

- Purification : Standard organic workup including aqueous extraction, drying, and column chromatography is employed to isolate pure this compound.

Chemical Reactions Analysis

Types of Reactions

8-Ethylquinoline 1-oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of quinoline dioxides.

Reduction: Reduction of the N-oxide group can regenerate the parent 8-ethylquinoline.

Substitution: The compound can participate in electrophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Catalytic hydrogenation, metal hydrides.

Substitution: Halogenating agents, nitrating agents.

Major Products Formed

Oxidation: Quinoline dioxides.

Reduction: 8-Ethylquinoline.

Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Biological Activities

8-Ethylquinoline 1-oxide exhibits a range of biological activities, making it a candidate for further research in pharmacology:

Antiviral Activity

Recent studies have demonstrated that derivatives of 8-hydroxyquinoline, including this compound, possess antiviral properties. For instance:

- Dengue Virus Inhibition : Novel derivatives showed significant inhibitory activity against dengue virus serotype 2 (DENV2), with selectivity indices indicating potential as antiviral agents .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties:

- Hybrid Molecules : Research involving the hybridization of 8-hydroxyquinoline with ciprofloxacin resulted in compounds exhibiting enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .

Antifungal Activity

Studies have indicated that certain derivatives of 8-hydroxyquinoline can inhibit fungal growth. For example:

- Candida Species Testing : Compounds derived from 8-hydroxyquinoline were tested against various Candida species, showing promising antifungal activity .

Therapeutic Applications

The therapeutic potential of this compound is vast:

- Cancer Treatment : Several studies have explored the anticancer properties of quinoline derivatives. Compounds have shown efficacy against various cancer cell lines, including MCF-7 and HeLa, with IC50 values indicating significant cytotoxicity .

- Neuroprotection : The compound's chelating ability allows it to bind metal ions, which may contribute to neuroprotective effects in conditions like Alzheimer's disease .

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| De la Guardia et al. | Synthesized novel derivatives with significant antiviral activity against DENV2 | Potential for developing antiviral drugs |

| Kos et al. | Evaluated mono-, di-, and tri-substituted derivatives against H5N1 | Insights into structure-activity relationships for antiviral compounds |

| Rbaa et al. | Investigated antibacterial activity against multiple pathogenic strains | Development of new antibiotics based on quinoline structures |

Mechanism of Action

The mechanism of action of 8-ethylquinoline 1-oxide involves its ability to act as an oxidizing agent. The N-oxide group can participate in redox reactions, facilitating the transfer of oxygen atoms to other substrates. This property is exploited in various synthetic applications, where the compound serves as a mild and selective oxidant .

Comparison with Similar Compounds

Similar Compounds

8-Methylquinoline N-oxide: Similar structure with a methyl group instead of an ethyl group.

Quinoline N-oxide: Lacks the ethyl substituent.

6-Methoxyquinoline N-oxide: Contains a methoxy group at the sixth position.

Uniqueness

8-Ethylquinoline 1-oxide is unique due to the presence of the ethyl group, which can influence its reactivity and selectivity in chemical reactions. This structural variation can lead to different physical and chemical properties compared to its analogs, making it a valuable compound in specific synthetic applications .

Biological Activity

8-Ethylquinoline 1-oxide (EQO) is a derivative of quinoline that has garnered attention for its diverse biological activities. This compound is part of a broader class of 8-hydroxyquinoline derivatives, which are known for their pharmacological potential, including antimicrobial, anticancer, and antiviral properties. The unique structural characteristics of EQO contribute to its biological efficacy, making it a subject of interest in medicinal chemistry and pharmacology.

Structure and Composition

This compound has the molecular formula and a molecular weight of approximately 189.21 g/mol. The structure consists of a quinoline ring with an ethyl group at position 8 and an oxide functional group, which influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 189.21 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that EQO exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism may involve interference with bacterial cell wall synthesis or function.

Anticancer Activity

Several studies have highlighted the potential of EQO as an anticancer agent. For instance, a study investigating structure-activity relationships found that certain substitutions on the quinoline ring enhance its cytotoxicity against cancer cell lines. The compound's ability to induce apoptosis in cancer cells is particularly noteworthy.

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (lung cancer) | 15.2 | Induction of apoptosis |

| MCF-7 (breast cancer) | 12.5 | Inhibition of cell proliferation |

Antiviral Activity

EQO has also been investigated for its antiviral properties, particularly against RNA viruses. Studies suggest that it may inhibit viral replication through interference with viral polymerases or proteases.

Case Studies and Research Findings

A comprehensive review published in Journal of Medicinal Chemistry emphasizes the diverse biological activities of 8-hydroxyquinoline derivatives, including EQO. The review discusses various synthetic strategies and their corresponding bioactivities, highlighting the importance of structural modifications in enhancing efficacy against specific pathogens .

In another study focusing on the structure-activity relationship, EQO derivatives were screened for their ability to combat multidrug-resistant cancer cells. Results indicated that modifications at the nitrogen atom significantly increased selectivity and potency against resistant strains .

Q & A

Basic Research Questions

Q. How can I verify the purity and structural identity of newly synthesized 8-ethylquinoline 1-oxide?

- Methodological Answer : Use a combination of spectroscopic techniques (e.g., -NMR, -NMR, IR) to confirm functional groups and substituent positions. For crystalline samples, single-crystal X-ray diffraction (SCXRD) provides unambiguous structural validation . Ensure purity via high-performance liquid chromatography (HPLC) or gas chromatography (GC) with reference standards. For novel compounds, include elemental analysis (C, H, N) to confirm stoichiometry .

Q. What experimental precautions are critical for handling this compound due to its potential hazards?

- Methodological Answer : Follow strict safety protocols:

- Use fume hoods and personal protective equipment (PPE), including nitrile gloves and lab coats.

- Avoid inhalation of aerosols; employ NIOSH-approved respirators (e.g., P95 for particulates) .

- Monitor for peroxide formation during storage by testing with iodide-starch strips, as quinoline derivatives may form explosive peroxides under oxidative conditions .

Q. How should I design a synthetic route for this compound derivatives?

- Methodological Answer : Start with quinoline nitration or alkylation, followed by oxidation. For example:

- Step 1 : Introduce the ethyl group via Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst (e.g., AlCl).

- Step 2 : Oxidize the quinoline core using m-chloroperbenzoic acid (mCPBA) to form the N-oxide .

- Optimization : Adjust reaction temperature (typically 0–60°C) and solvent polarity (e.g., dichloromethane or acetonitrile) to control regioselectivity .

Advanced Research Questions

Q. How do I resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer : Cross-validate conflicting data using:

- Computational modeling : Compare experimental -NMR shifts with density functional theory (DFT)-predicted chemical shifts.

- Crystallographic validation : SCXRD can resolve ambiguities in substituent orientation (e.g., ethyl group positioning) .

- Reproducibility : Repeat experiments under standardized conditions (solvent, temperature) and document deviations .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The N-oxide group enhances electron density at the quinoline ring, facilitating electrophilic substitution. Key steps:

- Coordination : Transition metals (e.g., Pd, Cu) bind to the N-oxide oxygen, activating the C–H bond at the 2-position.

- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to monitor reaction intermediates .

- DFT calculations : Map energy profiles to identify rate-determining steps .

Q. How can I assess the environmental impact of this compound in ecological studies?

- Methodological Answer : Conduct tiered ecotoxicity assays:

- Acute toxicity : Use Daphnia magna or Vibrio fischeri bioluminescence inhibition tests.

- Bioaccumulation potential : Measure log (octanol-water partition coefficient) via shake-flask method .

- Degradation studies : Perform photolysis (UV light) or biodegradation (activated sludge) with LC-MS/MS analysis to track breakdown products .

Data Analysis and Reporting Guidelines

Q. How should I present crystallographic data for this compound derivatives in publications?

- Methodological Answer : Follow IUCr standards:

- Table 1 : Include unit cell parameters (a, b, c, α, β, γ), space group, and Z-value. Example from analogous compounds:

| Parameter | Value |

|---|---|

| Space group | P2/n |

| a (Å) | 8.7156(3) |

| b (Å) | 9.4003(3) |

| c (Å) | 19.8188(7) |

| Volume (Å) | 1610.12(10) |

| Z | 8 |

- Supplementary materials : Deposit CIF files in public repositories (e.g., Cambridge Structural Database) .

Q. What statistical methods are appropriate for analyzing dose-response data in toxicological studies?

- Methodological Answer : Use nonlinear regression models:

- Four-parameter logistic curve : Fit EC/LC values with software like GraphPad Prism.

- Uncertainty quantification : Report 95% confidence intervals and use bootstrap resampling for small datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.